molecular formula C13H15ClN2O2S B2697085 1-(Benzo[d]thiazol-2-yl)piperidine-3-carboxylic acid hydrochloride CAS No. 2089257-08-7

1-(Benzo[d]thiazol-2-yl)piperidine-3-carboxylic acid hydrochloride

Cat. No. B2697085
CAS RN: 2089257-08-7
M. Wt: 298.79
InChI Key: VZAHOIKICLTZCA-UHFFFAOYSA-N
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Description

“1-(Benzo[d]thiazol-2-yl)piperidine-3-carboxylic acid hydrochloride” is a compound that has been synthesized and studied for its potential biological activities . It is a derivative of benzothiazole, a heterocyclic compound with a benzene ring fused to a thiazole ring .


Synthesis Analysis

The synthesis of benzothiazole derivatives, including “this compound”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . In one method, substituted 2-amino benzothiazoles were coupled with N-phenyl anthranilic acid. The resulting intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The structure of “this compound” was analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include diazo-coupling, Knoevenagel condensation, Biginelli reaction, and others . These reactions are part of the synthetic pathways used to create benzothiazole derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” were determined through various analyses. For instance, its melting point was found to be greater than 350°C . Other properties were determined through IR, 1H, 13C NMR, and mass spectral data .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has highlighted the synthesis of new pyridine derivatives, including those related to the benzothiazole moiety, demonstrating variable and modest antimicrobial activity against investigated strains of bacteria and fungi. These compounds were prepared using amino substituted benzothiazoles and chloropyridine-carboxylic acid, followed by the formation of amide derivatives through condensation with piperazine and dichloropiperazine, showcasing the utility of these compounds in developing potential antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Molecular Docking and Cancer Research

A study on benzothiazolopyridine compounds, involving the synthesis of derivatives catalyzed by piperidine under ultrasonic irradiation, compared the outcomes with conventional reflux methods. The research showed improved reaction times and yields, highlighting the efficiency of ultrasonic irradiation. Moreover, molecular docking studies on these synthetic compounds with estrogen and progesterone receptors provided insights into their potential activity against breast cancer, demonstrating the role of these compounds in cancer research (Shirani, Maleki, Asadi, & Dinari, 2021).

Biological Properties and Photoluminescence

Another study presented the synthesis of new piperidine substituted benzothiazole derivatives and their biological properties. The synthesized compounds exhibited significant antibacterial and antifungal activities, with one particular compound showing good antibacterial activity and another demonstrating good antifungal activity. The research also delved into the optical properties of these compounds, as evidenced by photoluminescence spectra, underscoring their potential in biological applications (Shafi, Rajesh, & Senthilkumar, 2021).

Mechanism of Action

While the specific mechanism of action for “1-(Benzo[d]thiazol-2-yl)piperidine-3-carboxylic acid hydrochloride” is not mentioned in the sources, benzothiazole derivatives have been studied for their anti-tubercular and anti-inflammatory activities . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .

Future Directions

Benzothiazole derivatives, including “1-(Benzo[d]thiazol-2-yl)piperidine-3-carboxylic acid hydrochloride”, show promise in the field of medicinal chemistry due to their potential biological activities . Future research could focus on further exploring these activities and developing more efficient synthetic pathways for these compounds .

properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)piperidine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S.ClH/c16-12(17)9-4-3-7-15(8-9)13-14-10-5-1-2-6-11(10)18-13;/h1-2,5-6,9H,3-4,7-8H2,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZAHOIKICLTZCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC3=CC=CC=C3S2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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